7-Ethynylpyrazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
7-ethynylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-5-9-6-7-10-11(8)9/h1,3-7H |
InChI Key |
VKKGJLPTJYMSRU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC2=CC=NN21 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethynylpyrazolo 1,5 a Pyridine and Its Structural Analogues
Strategies for Constructing the Pyrazolo[1,5-a]pyridine (B1195680) Core
The formation of the fused pyrazolo[1,5-a]pyridine ring system is a critical step in the synthesis of the target molecule and its analogues. Various synthetic strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency, substrate scope, and regioselectivity. These methods can be broadly categorized into cyclization reactions, condensation approaches, and multicomponent reactions.
Cyclization Reactions for Fused Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the pyrazolo[1,5-a]pyridine scaffold. A prevalent and effective method involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate dipolarophiles such as alkenes or alkynes. organic-chemistry.orgresearchgate.net This approach allows for the regioselective formation of the fused ring system under facile conditions. For instance, PIDA (phenyliodine diacetate) can mediate the cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, yielding a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org
Another notable cyclization strategy is the intramolecular cyclization of ethynylpyridines. researchgate.net Furthermore, catalyst-free concerted [3+2] cycloaddition reactions of alkyne and alkene derivatives with 2-imino-1H-pyridin-1-amines have been developed, offering a scalable and sonochemical synthetic route to pyrazolo[1,5-a]pyridine derivatives. researchgate.net
Condensation Approaches
Condensation reactions provide a direct and efficient pathway to the pyrazolo[1,5-a]pyridine core. A widely adopted method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the β-dicarbonyl compound to form the pyrimidine (B1678525) ring fused to the pyrazole (B372694). The reaction conditions can be tuned to control the regioselectivity of the condensation. nih.gov
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient assembly of complex molecular scaffolds like pyrazolo[1,5-a]pyridine from simple starting materials in a single synthetic operation. nih.govajol.info These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate structural diversity. For example, a three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds can be employed to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analogue of the pyrazolo[1,5-a]pyridine system. nih.gov
Introduction of the Ethynyl (B1212043) Group at the C7 Position
Once the pyrazolo[1,5-a]pyridine core is established, the next crucial step is the introduction of the ethynyl group at the C7 position. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions at C7
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. These reactions are particularly well-suited for the functionalization of heterocyclic compounds like pyrazolo[1,5-a]pyridine.
The Sonogashira coupling reaction is the most prominent and widely used method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, making it the ideal choice for the synthesis of 7-ethynylpyrazolo[1,5-a]pyridine. organic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
The synthesis of this compound would start from a 7-halo-pyrazolo[1,5-a]pyridine precursor, such as 7-bromo- or 7-iodopyrazolo[1,5-a]pyridine. The reaction with a suitable terminal alkyne, such as trimethylsilylacetylene (B32187) (followed by deprotection) or ethynylmagnesium bromide, under Sonogashira conditions would yield the desired product.
A study on the Sonogashira cross-coupling of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines provides valuable insights into the reaction conditions applicable to the pyrazolo[1,5-a]pyridine system. researchgate.net The reaction of a bromo-substituted pyrazolo[1,5-a]pyrimidine with various terminal alkynes was successfully carried out using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst like CuI in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). researchgate.net
The following interactive table summarizes representative examples of Sonogashira coupling reactions on a related pyrazolo[1,5-a]pyrimidine scaffold, demonstrating the feasibility and general conditions for such transformations.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 7-Bromo-pyrazolo[1,5-a]pyrimidine derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA | THF | 85 |
| 2 | 7-Bromo-pyrazolo[1,5-a]pyrimidine derivative | 1-Heptyne | Pd(PPh₃)₂Cl₂, CuI | TEA | THF | 78 |
| 3 | 7-Bromo-pyrazolo[1,5-a]pyrimidine derivative | 3-Ethynyltoluene | Pd(PPh₃)₂Cl₂, CuI | TEA | THF | 92 |
| 4 | 7-Bromo-pyrazolo[1,5-a]pyrimidine derivative | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | TEA | THF | 88 |
This data is representative of Sonogashira reactions on a similar heterocyclic core and illustrates the general applicability of the method. researchgate.net
The successful application of the Sonogashira coupling to the closely related pyrazolo[1,5-a]pyrimidine system strongly supports its utility for the synthesis of this compound from a corresponding 7-halo precursor. The reaction conditions can be optimized by varying the palladium catalyst, ligand, copper source, base, and solvent to achieve the highest possible yield of the target compound.
C-H Activation and Functionalization at C7
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. For the pyrazolo[1,5-a]pyridine system, the C7 position is a known site for regioselective C-H functionalization. While direct C-H arylation at the C7 position has been successfully demonstrated using palladium catalysis with silver salts as oxidants or bases, the direct C-H ethynylation at this position is a less explored pathway. researchgate.net
The established reactivity at the C7-H bond suggests its potential for direct alkynylation. Such a transformation would likely proceed via a palladium-catalyzed mechanism, where a Pd(II) or Pd(IV) intermediate, formed after the C-H activation step, could react with an ethynylating agent. However, specific literature examples detailing the direct, oxidative C-H/C-ethynyl coupling for the synthesis of this compound remain scarce, indicating a potential area for future research and methodology development.
Copper-Catalyzed Coupling Reactions for Ethynylation at C7
The Sonogashira cross-coupling reaction is a cornerstone method for the formation of C(sp²)-C(sp) bonds and a primary route for introducing terminal alkyne moieties onto aromatic and heteroaromatic rings. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst in concert with a copper(I) co-catalyst to couple an aryl or vinyl halide with a terminal alkyne in the presence of a base. wikipedia.orglibretexts.org
The synthesis of this compound can be achieved by applying the Sonogashira coupling to a 7-halo-pyrazolo[1,5-a]pyridine precursor (where the halogen is typically iodine or bromine). The general reaction is outlined below:
Reaction Scheme:
This method offers a reliable and versatile approach, allowing for the introduction of various substituted and protected ethynyl groups. The reactivity of the halide precursor follows the general trend of I > Br > Cl. The choice of palladium catalyst, ligands, copper source, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org
Regioselective Synthesis via Specific Precursors (e.g., Enynones)
Constructing the heterocyclic core with the desired substituent already in place offers an alternative and highly regioselective strategy. A notable example involves the condensation reaction between aminopyrazoles and α,β-unsaturated ynones (enynones). This approach provides excellent control over the final substitution pattern of the resulting fused heterocyclic system.
While this method has been explicitly detailed for the synthesis of the analogous 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines , the underlying chemical principles are directly applicable to the pyridine (B92270) series. The reaction proceeds through a straightforward condensation of an appropriately substituted aminopyrazole with an enynone bearing a terminal alkyne. The reaction is often performed in a suitable solvent like ethanol and can proceed without the need for additional catalysts. nih.gov The regioselectivity is dictated by the initial condensation pathway, reliably placing the ethynyl-containing fragment at the 7-position of the resulting fused ring system.
This methodology is advantageous due to its operational simplicity, high regioselectivity, and the accessibility of the starting enynone and aminopyrazole precursors.
Synthesis of Related Ethynyl-Substituted Pyrazolo[1,5-a]pyridine Isomers
Strategies for Ethynyl Substitution at Other Positions (e.g., C5)
The synthesis of other ethynyl-substituted isomers, such as 5-ethynylpyrazolo[1,5-a]pyridine, typically relies on the same foundational reactions used for the C7 isomer, namely the Sonogashira coupling. The key difference lies in the synthesis of the starting halo-substituted precursor. To synthesize the C5-ethynyl derivative, a 5-halopyrazolo[1,5-a]pyridine is required.
The synthesis often begins with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by halogenation at the C5 and C7 positions using reagents like phosphorus oxychloride (POCl₃). nih.gov Subsequent selective nucleophilic substitution or coupling reactions can then be employed. For instance, the greater reactivity of the C7 position can be exploited to install a different group there, leaving the C5-halide available for a subsequent Sonogashira coupling to introduce the ethynyl moiety. nih.gov A one-pot Sonogashira coupling for C-5 alkynylation of the related pyrazolo[1,5-a]pyrimidine core has been noted for its efficiency. nih.gov
Synthesis of Difunctionalized Ethynyl Pyrazolo[1,5-a]pyridine Derivatives
The creation of difunctionalized derivatives, which bear an ethynyl group alongside other substituents, is crucial for building complex molecules and for structure-activity relationship studies. These syntheses can be approached in two primary ways:
Late-stage Ethynylation: Starting with a pre-functionalized pyrazolo[1,5-a]pyridine ring that already contains the desired additional substituent(s), a halogen is introduced at the target position (e.g., C7 or C5), followed by a Sonogashira coupling to install the ethynyl group. This is a common strategy when the other substituents are stable to the coupling conditions.
Early-stage Ethynylation: An ethynyl-substituted pyrazolo[1,5-a]pyridine is first synthesized, and then further functionalization is carried out at other positions on the ring. This might involve electrophilic substitution or metal-catalyzed C-H activation at other available sites, provided there is sufficient regiochemical control.
For example, a heavily substituted 5-chloro-4-(phenylethynyl)-pyrazole can be used as a precursor which, upon reaction with sodium sulfide, cyclizes to form a difunctionalized thieno[2,3-c]pyrazole, demonstrating a strategy where an ethynyl group is incorporated early in a synthesis that builds a fused heterocyclic system. researchgate.net
Catalytic Systems and Reaction Conditions for Ethynylpyrazolo[1,5-a]pyridine Synthesis
The successful synthesis of ethynylpyrazolo[1,5-a]pyridines via cross-coupling reactions is highly dependent on the chosen catalytic system and reaction parameters. The Sonogashira reaction is the most relevant and well-documented method.
Key components of the catalytic system include:
Palladium Catalyst: A source of Palladium(0) is required. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. The choice of catalyst can influence reaction efficiency and scope. libretexts.orgorganic-chemistry.org
Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are crucial for the traditional Sonogashira mechanism, as they facilitate the formation of a copper acetylide intermediate. wikipedia.orglibretexts.org
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are integral to the palladium catalyst, stabilizing the metal center and modulating its reactivity. The structure of the ligand can impact catalyst activity and longevity. libretexts.org
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne. organic-chemistry.orgrsc.org
Solvent: A range of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) being common choices. rsc.org
The table below summarizes typical conditions for Sonogashira couplings used to synthesize alkynyl-substituted azaheterocycles, which are applicable for the synthesis of the target compounds.
| Parameter | Typical Reagents/Conditions | Role in Reaction |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for oxidative addition and reductive elimination steps. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the reactive copper acetylide intermediate. |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and modulates its electronic properties. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Neutralizes HX byproduct; facilitates alkyne deprotonation. |
| Solvent | DMF, THF, Amines | Solubilizes reactants and catalysts. |
| Temperature | Room Temperature to 65 °C | Affects reaction rate and catalyst stability. Mild conditions are often sufficient. rsc.org |
Recent advancements have also explored copper-free Sonogashira conditions, which can be advantageous for simplifying purification and avoiding issues related to copper toxicity in medicinal chemistry applications. These systems often require specialized ligands or different bases to facilitate the catalytic cycle. organic-chemistry.org
Role of Palladium Catalysts in Coupling Reactions
Palladium catalysts are pivotal in the synthesis of aryl- and heteroaryl-alkynes, primarily through the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl or heteroaryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of this compound, a 7-halopyrazolo[1,5-a]pyridine precursor is the key starting material.
Palladium-catalyzed cross-coupling has also been utilized for the synthesis of various functionalized pyrazolo[1,5-a]pyrimidines, a related class of compounds. nih.gov Microwave-assisted palladium-catalyzed synthesis has proven to be an efficient method for preparing pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, often under solvent-free conditions, which significantly accelerates the reaction and improves yields. nih.gov Furthermore, palladium-catalyzed intramolecular C-H arylation has been developed for the synthesis of fused nitrogen-containing heterocycles, showcasing the versatility of palladium catalysts in constructing complex molecular architectures. beilstein-journals.org
The direct regioselective oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyridines with various heteroarenes has been achieved using Pd(OAc)₂ as the catalyst and AgOAc as the oxidant, highlighting a pathway to functionalize the core structure without pre-activation. rsc.org While not a direct ethynylation, this demonstrates the potential for C-H functionalization strategies on the pyrazolo[1,5-a]pyridine ring system.
Table 1: Examples of Palladium-Catalyzed Reactions for the Functionalization of Pyrazolo[1,5-a]pyridine and Related Heterocycles
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | 7-Halopyrazolo[1,5-a]pyridine, Terminal Alkyne | 7-Alkynylpyrazolo[1,5-a]pyridine | Sonogashira cross-coupling for direct ethynylation. |
| Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoropicolinonitrile, Terminal Alkyne | 6-Alkynyl-3-fluoropicolinonitrile | High efficiency in coupling various functionalized alkynes. soton.ac.uk |
| Pd(OAc)₂ / AgOAc | Pyrazolo[1,5-a]pyridine, Heteroarene | C-H/C-H Cross-Coupled Product | Direct functionalization without pre-activation of C-H bonds. rsc.org |
| Palladium Catalyst | β-Halovinyl/aryl aldehydes, Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | Microwave-assisted, solvent-free conditions. nih.gov |
Copper Catalysis in Ethynylation and Cyclization Reactions
Copper catalysts play a crucial role in a variety of synthetic transformations leading to pyrazolo[1,5-a]pyridines and their derivatives. Copper(I) is a well-known co-catalyst in the Sonogashira reaction, where it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Beyond its co-catalytic role, copper can independently catalyze ethynylation reactions. For instance, copper-catalyzed alkynylation of in situ-generated azoalkenes provides an umpolung approach to pyrazoles. acs.org This type of reactivity highlights the potential for copper-mediated C-C bond formation to introduce alkyne functionalities.
Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C-C and N-N bonds has been reported, demonstrating the utility of copper in the construction of the core heterocyclic scaffold. rsc.orgresearchgate.net In one example, the reaction of ethyl-2-(pyridin-2-yl)acetates with benzonitriles in the presence of a copper salt combination, such as Cu(OAc)₂ and CuBr, leads to the formation of pyrazolo[1,5-a]pyridines with good yields. researchgate.net
Furthermore, copper-catalyzed 1,3-dipolar cycloaddition reactions are employed in the synthesis of related heterocyclic systems. For example, a microwave-assisted copper-catalyzed approach has been developed for the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, showcasing the efficiency of copper catalysis in constructing complex molecules. nih.gov The use of CuSO₄/Na-ascorbate is a common catalytic system for such click reactions. nih.gov
Table 2: Copper-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridine Derivatives and Analogues
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Cu(OAc)₂ / CuBr | Ethyl-2-(pyridin-2-yl)acetates, Benzonitriles | Pyrazolo[1,5-a]pyridine | Oxidative linkage of C-C and N-N bonds. researchgate.net |
| CuSO₄ / Na-ascorbate | Propargylated pyrazolo[1,5-a]pyrimidines, Azidoglycosides | Triazole-linked glycohybrids | Microwave-assisted 1,3-dipolar cycloaddition. nih.gov |
| Cu(II) | Saturated Ketones, Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | [3+3] Annulation involving in situ formation of α,β-unsaturated ketones. acs.org |
Metal-Free Synthetic Approaches
While metal-catalyzed reactions are prevalent, the development of metal-free synthetic methodologies is of growing interest due to considerations of cost, toxicity, and environmental impact. For the synthesis of the pyrazolo[1,5-a]pyridine core, several metal-free approaches have been established.
One of the most common metal-free methods involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes. nih.gov This approach allows for the construction of the bicyclic ring system without the need for a metal catalyst. The synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in a solvent like N-methylpyrrolidone at room temperature. organic-chemistry.org
An efficient method for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves acetic acid and molecular oxygen promoted cross-dehydrogenative coupling reactions of β-ketoesters and β-diketones with N-amino-2-iminopyridines. nih.gov This reaction proceeds without a metal catalyst, offering a greener alternative to traditional cross-coupling methods.
Furthermore, a catalyst-free concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines has been developed using sonochemical methods, which can significantly accelerate the reaction. nih.gov
Table 3: Metal-Free Synthetic Strategies for Pyrazolo[1,5-a]pyridines
| Reaction Type | Reactants | Key Reagents/Conditions |
|---|---|---|
| [3+2] Cycloaddition | N-iminopyridinium ylides, Alkenes/Alkynes | Typically requires a base to generate the ylide. nih.gov |
| Oxidative [3+2] Cycloaddition | N-aminopyridines, α,β-unsaturated carbonyls | N-methylpyrrolidone, room temperature. organic-chemistry.org |
| Cross-dehydrogenative Coupling | N-amino-2-iminopyridines, β-dicarbonyl compounds | Acetic acid, O₂ (air). nih.gov |
| Concerted [3+2] Cycloaddition | 2-imino-1H-pyridin-1-amines, Alkynes/Alkenes | Sonication. nih.gov |
Optimization of Solvent Systems and Additives for Reaction Efficiency
The efficiency of both metal-catalyzed and metal-free synthetic routes to this compound and its analogues is highly dependent on the reaction conditions, with solvent systems and additives playing a crucial role.
In palladium-catalyzed cross-coupling reactions, the choice of solvent can influence the solubility of reactants and catalysts, as well as the rate of reaction. A mixture of THF and Et₃N is commonly used for Sonogashira couplings, where Et₃N also acts as the base. soton.ac.uk For certain cross-dehydrogenative couplings, a screening of solvents showed that while acetonitrile, methanol, dioxane, propanol, H₂O, and toluene were ineffective, acetic acid or DMF as the solvent with a Pd(OAc)₂ catalyst allowed the reaction to proceed. nih.govacs.org
In copper-catalyzed reactions, the solvent system is also critical. For the copper-mediated synthesis of pyrazolo[1,5-a]pyridines, the reaction conditions are described as mild, implying careful selection of the solvent to ensure both reactivity and stability of the intermediates. rsc.orgresearchgate.net For cycloaddition reactions, a mixture of t-BuOH and H₂O has been used. nih.gov
Additives can also have a significant impact on reaction outcomes. In some palladium-catalyzed C-H arylation reactions, the addition of tetrabutylammonium bromide has been shown to be beneficial. beilstein-journals.org For certain challenging Suzuki-Miyaura cross-couplings, the use of a CuCl additive was found to increase the rate of transmetalation. researchgate.net In the context of oxidative [3+2] cycloadditions, the use of Fe(NO₃)₃ as an additive in DMSO as the solvent was identified as the optimal condition. mdpi.com
The optimization of these parameters is often determined empirically for each specific transformation, and the ideal conditions can vary significantly depending on the substrates and the desired product.
Table 4: Impact of Solvents and Additives on Reaction Efficiency
| Reaction Type | Solvent(s) | Additive(s) | Effect |
|---|---|---|---|
| Sonogashira Coupling | THF / Et₃N | CuI | Et₃N acts as base and solvent; CuI is a co-catalyst. soton.ac.uk |
| Pd-catalyzed CDC | Acetic Acid / DMF | - | Essential for reaction to proceed. nih.govacs.org |
| Pd-catalyzed C-H Arylation | DMA | n-Bu₄NBr | Improves reaction yield. beilstein-journals.org |
| Oxidative [3+2] Cycloaddition | DMSO | Fe(NO₃)₃ | Found to be optimal for the reaction. mdpi.com |
Derivatization and Post Synthetic Functionalization of Ethynylpyrazolo 1,5 a Pyridines
Reactions of the Terminal Alkyne Moiety
The terminal alkyne is the primary site of reactivity on the 7-ethynylpyrazolo[1,5-a]pyridine molecule. This functional group can participate in a variety of addition and coupling reactions, allowing for the straightforward introduction of new molecular fragments.
Hydrosilylation Reactions
Hydrosilylation of the terminal alkyne on this compound involves the addition of a silicon-hydride (Si-H) bond across the triple bond. This reaction is a powerful and atom-economical method for synthesizing vinylsilanes, which are valuable intermediates for further cross-coupling reactions or as standalone functional moieties. The regioselectivity and stereoselectivity of the hydrosilylation are highly dependent on the choice of catalyst and reaction conditions.
Typically, transition metal catalysts are employed, with different metals favoring different isomers:
anti-Markovnikov Addition: This pathway leads to the formation of β-vinylsilanes. Catalysts based on platinum or cobalt can produce the thermodynamically favored (E)-isomer, while specific iridium and rhodium complexes are known to yield the kinetically favored (Z)-isomer. acs.orgmdpi.comchinesechemsoc.org
Markovnikov Addition: This pathway results in the α-vinylsilane, where the silyl (B83357) group adds to the internal carbon of the alkyne. Ruthenium and dicobalt carbonyl complexes have been shown to effectively catalyze this type of transformation. acs.orgnih.gov
The expected products from the hydrosilylation of this compound are illustrated in the table below.
| Product Type | Isomer | General Structure |
| α-Vinylsilane | Markovnikov | Py-C(SiR₃)=CH₂ |
| β-(E)-Vinylsilane | anti-Markovnikov (trans-addition) | Py-CH=CH(SiR₃) |
| β-(Z)-Vinylsilane | anti-Markovnikov (cis-addition) | Py-CH=CH(SiR₃) |
| Py represents the pyrazolo[1,5-a]pyridine-7-yl group. |
Further Coupling Reactions with Alkyl or Aryl Halides
The terminal alkyne of this compound is an excellent substrate for carbon-carbon bond-forming cross-coupling reactions.
Sonogashira Coupling: This is the most prominent reaction in this class, involving the coupling of the terminal alkyne with aryl or vinyl halides. scirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.orghes-so.ch This method allows for the direct attachment of various aromatic and heteroaromatic rings to the pyrazolo[1,5-a]pyridine (B1195680) scaffold, providing access to a wide array of conjugated systems. The reaction is known for its mild conditions and tolerance of numerous functional groups. researchgate.net A similar reaction has been successfully applied to the related 7-chloro- acs.orgacs.orgnih.govtriazolo[1,5-a]pyrimidine core, demonstrating its feasibility on such heterocyclic systems. researchgate.net
Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base, to form an unsymmetrical 1,3-diyne. wikipedia.orgrsc.orgrsc.org This allows this compound to be linked to another alkyne-containing molecule, extending the conjugated system.
Coupling with alkyl halides is generally less common for terminal alkynes under these conditions and often requires different catalytic systems or reaction pathways.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
| Sonogashira | Aryl/Vinyl Halide (R-X) | Pd(0) / Cu(I) / Amine Base | Py-C≡C-R |
| Cadiot-Chodkiewicz | 1-Haloalkyne (X-C≡C-R) | Cu(I) / Amine Base | Py-C≡C-C≡C-R |
| Py represents the pyrazolo[1,5-a]pyridine-7-yl group. |
Integration into Click Chemistry Architectures
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in bioconjugation, drug discovery, and materials science. The terminal alkyne of this compound is a perfect handle for engaging in these powerful transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction. researchgate.netrsc.org It involves the reaction between a terminal alkyne, such as that in this compound, and an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. mdpi.com The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. researchgate.net
This reaction is exceptionally robust and can be performed under mild, often aqueous, conditions. It provides a highly efficient method for covalently linking the pyrazolo[1,5-a]pyridine core to other molecules, including biomolecules, polymers, or fluorescent probes, that have been functionalized with an azide group. nih.gov The resulting triazole ring is not merely a linker but is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final conjugate.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Cu(I) | 7-(1-(R)-1H-1,2,3-triazol-4-yl)pyrazolo[1,5-a]pyridine |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction. The driving force for SPAAC is not a catalyst but rather the high ring strain of a cycloalkyne, such as a cyclooctyne. magtech.com.cnnih.gov This strain is released upon the [3+2] cycloaddition with an azide, leading to a rapid reaction without the need for a potentially cytotoxic copper catalyst. magtech.com.cnnih.gov
Crucially, this compound, with its linear, unstrained terminal alkyne, is not a suitable substrate for direct participation in SPAAC. The terminal alkyne lacks the necessary ring strain to react with azides at a practical rate without a catalyst. To be used in a SPAAC context, the ethynyl (B1212043) moiety would need to be incorporated into a strained cyclic structure, which would fundamentally alter the parent compound. Therefore, while SPAAC is a vital tool in bioconjugation, this compound in its native form is incompatible with this specific type of click chemistry.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Ethynyl Moieties
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another powerful, extremely fast bioorthogonal reaction. It typically involves the [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. sigmaaldrich.comnih.gov Alkynes can serve as dienophiles in these reactions.
The most common dienes used for IEDDA are electron-deficient tetrazines. nih.govd-nb.inforsc.org The alkyne partner needs to be sufficiently electron-rich to react efficiently. The ethynyl group of this compound can potentially act as a dienophile in an IEDDA reaction with a highly reactive tetrazine. The reaction proceeds through an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a stable dinitrogen molecule, resulting in the formation of a pyridazine (B1198779) ring. This two-step sequence provides a rapid and irreversible method for linking the pyrazolo[1,5-a]pyridine core to another molecule. sigmaaldrich.com
| Diene | Dienophile | Intermediate | Product |
| 1,2,4,5-Tetrazine derivative | This compound | Bicyclic adduct | Substituted Pyridazine |
Modifications of the Pyrazolo[1,5-a]pyridine Core in Ethynyl Derivatives
The introduction of functional groups onto the bicyclic core of this compound can be achieved through several key reaction types. These include leveraging the inherent electronic nature of the pyridine (B92270) and pyrazole (B372694) rings to direct substitution reactions or employing modern catalytic methods to build new ring systems.
Nucleophilic aromatic substitution (SNA) is a fundamental reaction for functionalizing electron-deficient heterocyclic systems like pyridine. In the pyrazolo[1,5-a]pyridine ring system, the pyridine moiety is activated towards nucleophilic attack, particularly at positions 5 and 7, which are para and ortho, respectively, to the bridgehead nitrogen. The reaction typically involves the displacement of a good leaving group, most commonly a halogen, by a nucleophile.
While specific literature examples detailing SNA reactions on a this compound bearing a leaving group at position 5 were not found in the searched results, the principles can be inferred from related systems. For instance, in the analogous 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) system, nucleophilic substitution occurs selectively at the C7 position, highlighting its high reactivity. Generally, for pyridinoid systems, positions activated by the ring nitrogen are susceptible to substitution. youtube.comyoutube.com Therefore, a substrate such as 5-chloro-7-ethynylpyrazolo[1,5-a]pyridine would be expected to react with various nucleophiles (e.g., amines, alkoxides) at the C5 position.
The general mechanism involves the addition of the nucleophile to the electron-deficient carbon bearing the leaving group, forming a negatively charged Meisenheimer-type intermediate. Aromaticity is then restored upon the expulsion of the leaving group. youtube.com
Table 1: Postulated Nucleophilic Aromatic Substitution at C5 This table is based on established principles of SNA on related heterocyclic systems, as direct examples for the specified substrate were not available in the searched literature.
| Entry | Substrate | Nucleophile (Nu-H) | Product |
| 1 | 5-Chloro-7-ethynylpyrazolo[1,5-a]pyridine | Morpholine | 5-(Morpholin-4-yl)-7-ethynylpyrazolo[1,5-a]pyridine |
| 2 | 5-Chloro-7-ethynylpyrazolo[1,5-a]pyridine | Piperidine | 5-(Piperidin-1-yl)-7-ethynylpyrazolo[1,5-a]pyridine |
| 3 | 5-Chloro-7-ethynylpyrazolo[1,5-a]pyridine | Sodium Methoxide | 5-Methoxy-7-ethynylpyrazolo[1,5-a]pyridine |
The introduction of an aldehyde group onto the pyrazolo[1,5-a]pyridine core is a valuable transformation, as the resulting carboxaldehyde can serve as a versatile synthetic handle for further derivatization. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.gov
Research has shown that for the pyrazolo[1,5-a]pyridine scaffold, Vilsmeier-Haack formylation proceeds with high regioselectivity at the 3-position. researchgate.net This outcome is dictated by the electronic properties of the fused ring system, where the C3 position on the pyrazole ring is the most nucleophilic and thus the most susceptible to electrophilic attack by the Vilsmeier reagent (a chloroiminium ion). nih.gov This regioselectivity holds true even when substituents are present on the pyridine ring moiety. In a study on related pyrazolo[1,5-a]pyrimidines, derivatives with various groups at the 7-position were successfully formylated at the C3 position. researchgate.net Therefore, it is established that subjecting a this compound derivative to Vilsmeier-Haack conditions (typically phosphorus oxychloride and dimethylformamide) would yield the corresponding 3-formyl derivative.
Table 2: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine Derivatives
| Entry | Substrate | Reagents | Product | Reference |
| 1 | Pyrazolo[1,5-a]pyridine | POCl₃, DMF | Pyrazolo[1,5-a]pyridine-3-carboxaldehyde | researchgate.net |
| 2 | 7-Arylpyrazolo[1,5-a]pyrimidine* | POCl₃, DMF | 7-Arylpyrazolo[1,5-a]pyrimidine-3-carboxaldehyde | researchgate.net |
| 3 | This compound | POCl₃, DMF | This compound-3-carboxaldehyde | (Predicted) |
Note: The pyrazolo[1,5-a]pyrimidine (B1248293) system is included to illustrate the established regioselectivity at C3 despite substitution at C7.
Ring-closing metathesis (RCM) is a powerful catalytic reaction used to synthesize unsaturated rings, including large macrocycles that are otherwise difficult to access. drughunter.com The reaction intramolecularly joins two terminal alkene functionalities within a single molecule, driven by the formation of a stable cyclic alkene and the release of volatile ethylene. drughunter.combeilstein-journals.org
For RCM to be applied to a this compound derivative, the molecule must first be functionalized with at least two terminal alkene groups. This would require a multi-step synthesis to install these reactive handles onto the core, for example, via ether or amide linkages at other positions on the heterocyclic scaffold.
While RCM is widely used in drug discovery to create macrocyclic structures, including those containing heterocyclic cores, specific examples of RCM being performed on a pre-existing this compound scaffold to generate a fused macrocycle were not identified in the available literature. The successful application of this strategy would depend on the synthesis of a suitable di-alkenyl-functionalized precursor and the selection of an appropriate metathesis catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst) that is compatible with the pyrazolo[1,5-a]pyridine core.
Advanced Spectroscopic and Structural Characterization Studies of Ethynylpyrazolo 1,5 a Pyridines
Elucidation of Molecular Structures and Purity
To confirm the successful synthesis and purity of 7-Ethynylpyrazolo[1,5-a]pyridine, a combination of spectroscopic techniques would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
¹H and ¹³C NMR spectroscopy would be the primary tools for elucidating the molecular structure. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazolo[1,5-a]pyridine (B1195680) core and a characteristic singlet for the acetylenic proton. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern. Similarly, the ¹³C NMR spectrum would provide evidence for the carbon framework, including two key signals for the sp-hybridized carbons of the ethynyl (B1212043) group. For comparison, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been used to assign proton and carbon resonances unambiguously.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-2 | δ ~8.1 | d | J ≈ 2.0 |
| H-3 | δ ~6.7 | d | J ≈ 2.0 |
| H-4 | δ ~7.6 | dd | J ≈ 9.0, 1.5 |
| H-5 | δ ~6.9 | t | J ≈ 9.0 |
| H-6 | δ ~7.4 | dd | J ≈ 9.0, 1.5 |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | ~140 |
| C-3 | ~95 |
| C-3a | ~148 |
| C-4 | ~120 |
| C-5 | ~115 |
| C-6 | ~128 |
| C-7 | ~118 |
| C ≡CH | ~83 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. The most prominent and diagnostic absorption would be the sharp, weak band corresponding to the C≡C triple bond stretch, typically appearing around 2100-2140 cm⁻¹. Another key feature would be the sharp band for the ≡C-H stretch, expected near 3300 cm⁻¹. The spectrum would also display characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations of the pyrazolo[1,5-a]pyridine ring system. Studies on related nitrogen-containing heterocyclic compounds have utilized IR spectroscopy to confirm structural features.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Acetylenic C-H Stretch | ~3300 | Sharp, Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C≡C Stretch | 2100-2140 | Sharp, Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula of this compound by providing a highly accurate mass-to-charge ratio of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural corroboration. Common fragmentation pathways for related heterocyclic systems often involve the loss of small, stable molecules like HCN.
Photophysical Characterization for Fluorophore Development
The photophysical properties of this compound would be investigated using UV-Vis absorption and fluorescence spectroscopy to assess its potential as a fluorophore. The introduction of the ethynyl group, a π-system extension, could significantly influence the electronic transitions and luminescent properties compared to the parent pyrazolo[1,5-a]pyridine. The absorption and emission maxima, quantum yield, and Stokes shift would be key parameters to determine. The study of related pyrene-substituted azoles has shown that heterocyclic moieties can effectively modulate photophysical properties.
Computational and Theoretical Chemistry of Ethynylpyrazolo 1,5 a Pyridines
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic structure of 7-Ethynylpyrazolo[1,5-a]pyridine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function and energy, providing a comprehensive picture of its electronic landscape.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the molecular properties of heterocyclic systems. nist.govnih.gov For this compound, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. auburn.edu These geometric parameters are crucial for understanding the planarity and strain within the fused-ring system.
Table 1: Molecular Properties of Pyrazolo[1,5-a]pyridine (B1195680) Derivatives Calculated by DFT This table is illustrative and provides examples of properties typically calculated using DFT methods.
| Property | Calculated Value (Example) | Description |
|---|---|---|
| Optimized Ground State Energy | -X Hartrees | The total electronic energy of the molecule in its most stable geometric configuration. |
| Dipole Moment | Y Debye | A measure of the net molecular polarity arising from charge distribution. |
| C≡C Stretch Frequency | ~2100-2260 cm-1 | The characteristic vibrational frequency of the ethynyl (B1212043) group's triple bond. |
| N-N Bond Length (Pyrazole Ring) | ~1.37 Å | The calculated distance between the two adjacent nitrogen atoms in the pyrazole (B372694) moiety. auburn.edu |
For situations requiring higher accuracy, particularly in the treatment of electron correlation, ab initio methods are employed. ias.ac.in The Hartree-Fock (HF) method serves as a fundamental starting point, providing a foundational description of the electronic structure by considering each electron in the average field of all others. kit.edu However, HF neglects the instantaneous repulsions between electrons, a phenomenon known as electron correlation.
To improve upon HF, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory are used. mdpi.com MP theory systematically adds electron correlation effects, with second-order (MP2) and fourth-order (MP4) calculations being common levels of theory. acs.org These methods yield more accurate energies and properties but come at a significantly higher computational cost compared to DFT, making them more suitable for smaller molecular systems or for benchmarking results from less expensive methods. mdpi.comacs.org
Electron Propagator Theory (EPT) is a powerful quantum mechanical method used to directly calculate vertical ionization potentials (energies required to remove an electron) and electron affinities. Unlike methods that compute the total energies of both the neutral and ionized states and find the difference, EPT calculates the binding energies directly.
Approximations within EPT, such as the Outer Valence Green's Function (OVGF) or Partial Third Order (P3) methods, are implemented in quantum chemistry software packages to predict the photoelectron spectrum of molecules. mdpi.comacs.org The reliability of these calculations is often assessed by the pole strength (PS), a value that should ideally be close to 1.0 (typically >0.85) for the single-particle picture to be valid. acs.org While specific EPT studies on this compound are not prominent, the methodology has been successfully applied to the closely related azaindole systems to compute their vertical ionization energies, demonstrating its applicability to this class of heterocycles.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Conjugation Effects
The reactivity and electronic properties of this compound are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction, while the LUMO is the region most likely to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. Molecules with a large HOMO-LUMO gap are generally more stable and less reactive, whereas those with a small gap are more reactive. nist.gov
The introduction of the ethynyl group at the C7 position of the pyrazolo[1,5-a]pyridine core extends the π-conjugated system. This extension is expected to have a significant impact on the FMOs. Specifically, the increased conjugation typically raises the energy of the HOMO and lowers the energy of the LUMO. This leads to a reduction in the HOMO-LUMO gap, suggesting that this compound would be more reactive and absorb light at longer wavelengths compared to the unsubstituted parent compound.
Table 2: Illustrative Effect of Ethynyl Substitution on Frontier Orbital Energies This table presents a hypothetical comparison to illustrate the expected trend in frontier orbital energies due to π-conjugation.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine (Parent) | -6.5 | -1.0 | 5.5 |
| This compound | -6.2 | -1.5 | 4.7 |
Theoretical Investigations of Reaction Mechanisms and Regioselectivity
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the prediction of regioselectivity. The synthesis of substituted pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines often proceeds with high regioselectivity. For instance, the condensation of pyrazolamines with enynones to form 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines is reported to have full regioselectivity.
Theoretical investigations can explain this outcome by modeling the reaction pathway. By calculating the transition state energies for all possible reaction channels, chemists can determine the lowest energy pathway, which corresponds to the major product observed experimentally. For the synthesis of this compound, computational models can be used to compare the nucleophilicity of the different nitrogen atoms in the aminopyrazole precursor and calculate the activation barriers for the cyclization step, thereby predicting and confirming the regiochemical outcome.
Aromaticity Studies of the Fused Heterocyclic System
The pyrazolo[1,5-a]pyridine scaffold is a fused, planar N-heterocyclic system with aromatic character. Aromaticity is a key concept linked to stability, and its quantification is a significant area of theoretical chemistry. Computational methods can be used to assess the degree of aromaticity in both the five-membered pyrazole ring and the six-membered pyridine (B92270) ring.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of substituted pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, has been performed using computational chemistry. lookchem.com For instance, studies on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines have utilized density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to optimize geometries and confirm that they correspond to energy minima through frequency calculations. lookchem.com Further optimization at a higher level of theory, B3LYP/6-311++G(d,p), has shown that the calculated geometries, including bond distances and angles, are in good agreement with experimental data from X-ray crystallography. lookchem.com A key conformational parameter in these systems is the torsion angle between the pyrazolo[1,5-a]pyrimidine (B1248293) core and the substituent at the 7-position. For example, in a 7-phenyl substituted pyrazolopyrimidine, a small torsion angle of 11.2(8)° between the pyrazolopyrimidine and phenyl rings suggests a degree of π-resonance between the two systems. lookchem.com This indicates that while the core is rigid, the orientation of substituents is a critical aspect of their conformation.
The following table presents representative calculated torsion angles for 7-substituted pyrazolo[1,5-a]pyrimidines, which can serve as an analogue for understanding the conformational behavior of this compound.
| Compound (Substituent at C7) | Torsion Angle (C6-C5-C51-C52) (°) | Method |
| 2-Methyl-7-(p-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine | 11.2(8) | X-ray Crystallography |
| 2-Methyl-7-(p-bromophenyl)pyrazolo[1,5-a]pyrimidine | - | X-ray Crystallography |
Data extrapolated from structural studies on related pyrazolo[1,5-a]pyrimidine derivatives. lookchem.com
Theoretical Studies on Intramolecular Charge Transfer and Electronic Redistribution
The electronic properties of pyrazolo[1,5-a]pyridines are of significant interest, particularly the phenomenon of intramolecular charge transfer (ICT). ICT plays a crucial role in the photophysical properties of these molecules, making them suitable for applications such as fluorescent probes and optoelectronic materials. nih.govrsc.org Theoretical studies, primarily using DFT and time-dependent DFT (TD-DFT), are essential for understanding the nature and extent of ICT.
Research on a series of 7-substituted pyrazolo[1,5-a]pyrimidines has demonstrated that the electronic nature of the substituent at the 7-position significantly influences the ICT process. rsc.org The pyrazolo[1,5-a]pyrimidine core itself is described as a π-amphoteric system, possessing both π-excedent and π-deficient characteristics. rsc.org This dual nature allows for ICT to or from the fused ring system depending on the substituent.
The table below summarizes the effect of different substituents at the 7-position on the photophysical properties of 2-methylpyrazolo[1,5-a]pyrimidines, which provides a basis for predicting the behavior of this compound.
| Substituent at C7 | Substituent Nature | Effect on Absorption/Emission Intensity | Inferred ICT Direction |
| 4-Anisyl | EDG | High | Substituent to Ring |
| 4-Diphenylaminophenyl | Strong EDG | Very High | Substituent to Ring |
| Pyridine | EWG | Low | Ring to Substituent |
| Phenyl | Neutral | Moderate | - |
Data derived from studies on 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org
Theoretical calculations can also quantify the change in dipole moment upon photoexcitation (Δμ), which is an indicator of the extent of charge redistribution. For some 7-substituted pyrazolo[1,5-a]pyrimidines, calculated Δμ values are significant, suggesting a substantial charge redistribution in the excited state. rsc.org For this compound, similar theoretical studies would be necessary to precisely determine the direction and magnitude of the ICT and to understand its unique electronic properties.
Research into Applications of 7 Ethynylpyrazolo 1,5 a Pyridine Derivatives
Applications in Medicinal Chemistry Research
The unique chemical properties of the pyrazolo[1,5-a]pyridine (B1195680) core make it a valuable scaffold in the design and discovery of new therapeutic agents. Its rigid, planar structure is amenable to chemical modifications at multiple positions, allowing for the fine-tuning of its pharmacological properties. nih.gov
The pyrazolo[1,5-a]pyridine framework is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This makes it an excellent starting point for the creation of combinatorial libraries—large collections of related compounds. nih.gov The synthetic accessibility and the ability to introduce diverse substituents at various positions of the pyrazolo[1,5-a]pyridine ring system allow for the generation of extensive libraries of molecules. nih.govnih.gov
For instance, a parallel solution-phase synthesis has been successfully employed to create a library of over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. nih.gov This approach involves the condensation of 5-aminopyrazole derivatives with β-diketones to assemble the core ring structure, followed by acylation and reduction reactions to introduce diversity. nih.gov Such libraries are instrumental in high-throughput screening campaigns to identify novel hit compounds for various diseases.
The development of efficient synthetic methods, including multi-component reactions, has further facilitated the construction of diverse pyrazolo[1,5-a]pyrimidine libraries. nih.gov These methods allow for the rapid generation of a wide range of analogs with different substitution patterns, which is crucial for exploring the chemical space around this scaffold and identifying compounds with desired biological activities.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrazolo[1,5-a]pyridine derivatives, extensive SAR studies have been conducted to elucidate the key structural features required for their therapeutic effects. nih.govnih.gov These studies involve systematically modifying the scaffold and evaluating the impact of these changes on biological potency and selectivity.
While specific research on the 7-ethynylpyrazolo[1,5-a]pyridine is not extensively detailed in the provided search results, the influence of substituents at the 7-position of the pyrazolo[1,5-a]pyrimidine core is a subject of investigation. For example, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is crucial for hinge-binding interactions with the target enzyme. mdpi.com
The ethynyl (B1212043) group, being a small, rigid, and electron-rich functional group, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can significantly impact a molecule's binding affinity to its biological target. Its introduction at the C7 position of the pyrazolo[1,5-a]pyridine core could, therefore, modulate the biological activity of the resulting derivatives. In a series of pyrazolo[1,5-a]pyrimidines, the introduction of an alkynyl group at the 7-position has been achieved through Sonogashira coupling, demonstrating the synthetic feasibility of such modifications. nih.gov
The biological activity of pyrazolo[1,5-a]pyridine derivatives can be significantly modulated by the nature and position of substituents on the core structure. nih.gov Various studies have demonstrated that modifications at different positions of the pyrazole (B372694) and pyridine (B92270) rings directly influence the compound's interaction with biological targets, affecting efficacy, selectivity, and pharmacokinetic properties. nih.gov
For example, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides developed as antitubercular agents, it was found that the position of a methyl group on the pyridine ring had a substantial impact on activity. Substitution at the 5-position was found to be optimal, while moving the methyl group to the 4-, 6-, or 7-position resulted in a significant loss of potency. nih.gov Further exploration at the 5-position revealed that the methyl group could be replaced by other substituents like methoxy, ethyl, or chloro without a significant loss of anti-TB activity. nih.gov
In another study on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors, a morpholine ring at the 7-position was found to be crucial for interaction with the catalytic site of the enzyme, forming a key hydrogen bond. mdpi.com Substitutions at the C2 and C5 positions with various amine and benzimidazole groups, respectively, were also explored to enhance activity and selectivity. mdpi.com
The following table summarizes the impact of substitutions at various positions of the pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) core on biological activity based on several studies.
| Position of Substitution | Substituent | Target/Activity | Effect on Potency |
| C2 | Various amine subunits | PI3Kδ Inhibition | Modulates potency |
| C3 | Aryl group | Pim-1 Kinase Inhibition | 10-fold increase |
| C5 | Methyl group | Antitubercular | Optimal position for activity |
| C5 | trans-4-aminocyclohexanol | Pim-1 Kinase Inhibition | 100-fold increase |
| C5 | Benzimidazole groups | PI3Kδ Inhibition | Modulates activity and selectivity |
| C7 | Morpholine ring | PI3Kδ Inhibition | Crucial for enzyme interaction |
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of a wide range of enzymes and receptors, highlighting the therapeutic potential of this heterocyclic system. These include protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov
For instance, pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation. nih.gov They have also been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the δ and γ isoforms, which are involved in inflammatory and autoimmune diseases. mdpi.combohrium.com Furthermore, this scaffold is present in inhibitors of Tropomyosin Receptor Kinases (Trks), which are targets for the treatment of solid tumors. mdpi.comnih.gov
The enzyme HIV-1 reverse transcriptase (RT) is a key target for antiretroviral drugs used in the treatment of HIV/AIDS. While there is no specific mention of this compound as an HIV-1 RT inhibitor in the provided search results, related heterocyclic scaffolds have shown activity against this enzyme.
For example, 1,2,4-triazolo[1,5-a]pyrimidines have been identified as a novel class of inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. nih.gov These compounds were found to inhibit RNase H in the low micromolar range without affecting the polymerase activity of RT. nih.gov Molecular modeling studies suggested that these compounds bind to an allosteric site on the enzyme. nih.gov
Additionally, pyridinone derivatives have been extensively studied as non-nucleoside inhibitors of HIV-1 RT. nih.gov These compounds have been shown to be potent inhibitors of the enzyme, with IC50 values in the nanomolar range. nih.gov The inhibitory potency of these compounds was found to be dependent on the primary structure of the template. nih.gov
Given that the pyrazolo[1,5-a]pyridine scaffold is a bioisostere of other biologically active heterocycles, it is plausible that its derivatives could also exhibit inhibitory activity against HIV-1 RT. However, further research is needed to explore this potential.
Design and Research of Enzyme and Receptor Inhibitors
Kinase Inhibition Studies
The unique structural features of this compound derivatives make them potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
These derivatives have been investigated for their inhibitory effects on a range of kinases, including:
C-terminal Src Kinase (CSK): As a negative regulator of T cell activation, CSK is a target for immuno-oncology. nih.gov Inhibition of CSK can enhance the immune response to cancer cells. nih.gov Studies have shown that certain pyridazinone and pyrazolo[1,5-a]pyridine derivatives can potently inhibit CSK, leading to increased T cell proliferation in response to T cell receptor signaling. nih.gov
p38 Kinase: A series of pyrazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent inhibitors of p38 kinase, a key enzyme in inflammatory pathways. researchgate.net
PI3 Kinase: Specifically, the PI3Kδ isoform is an attractive target for treating cancer and inflammatory diseases. nih.gov Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors. nih.gov
Other Kinases: The broader class of pyrazolo[1,5-a]pyrimidines has shown inhibitory activity against a wide array of other kinases, such as CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1, highlighting their potential in targeted cancer therapy. rsc.org
| Compound Class | Target Kinase | Therapeutic Area | Reference |
|---|---|---|---|
| Pyridazinone and Pyrazolo[1,5-a]pyridines | C-terminal Src Kinase (CSK) | Immuno-oncology | nih.gov |
| Pyrazolo[1,5-a]pyridines | p38 Kinase | Inflammation | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | Cancer, Inflammation | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, Pim-1 | Cancer | rsc.org |
Other Enzyme/Receptor Interaction Research
Beyond kinase inhibition, these derivatives interact with other significant biological targets.
EP1 Receptor Antagonism: Novel pyrazolo[1,5-a]pyridine derivatives have been developed as orally active antagonists of the EP1 receptor, which is implicated in overactive bladder. nih.gov Structure-activity relationship studies led to the identification of potent antagonists. nih.gov
Adenosine Receptor Binding: A series of 7-amino-5-oxo-2-substituted-aryl/hetero-aryl-5,8-dihydro nih.goveijppr.comnih.govtriazolo[1,5-a]pyridine-6-carbonitriles were synthesized and evaluated for their binding affinity to adenosine receptors. nih.gov Certain compounds showed high affinity and selectivity for the hA1 adenosine receptor, suggesting their potential as antagonists for this receptor. nih.gov
Research in Diverse Biological Activities
In vitro and mechanistic studies have revealed a wide range of other biological activities for this compound derivatives.
Research on Antiproliferative Activity in Cellular Models
A significant area of research for these compounds is their ability to inhibit the growth of cancer cells.
Mechanism of Action: Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent antiproliferative activity by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase in cancer cell lines. rsc.org
Activity in Various Cancer Cell Lines: Pyrazolo[1,5-a]pyrimidine derivatives have shown cytotoxic activities against various human cancer cell lines, including liver (HepG-2), breast (MCF-7), and colon cancer cells. nih.govfigshare.com For instance, certain pyrazolo[1,5-a]pyrimidine-3-carbonitriles exhibited promising antiproliferative activity against MCF-7 cells. nih.gov Similarly, pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives displayed specific antiproliferative activity in colorectal cancer cell lines. nih.gov
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | A549 (Lung) | Induction of apoptosis, G0/G1 cell cycle arrest | rsc.org |
| Pyrazolo[1,5-a]pyrimidines | HepG-2 (Liver), MCF-7 (Breast) | Cytotoxic activity | nih.govfigshare.com |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | MCF-7 (Breast) | Promising antiproliferative activity | nih.gov |
| Pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives | Colorectal cancer cell lines | Specific antiproliferative activity | nih.gov |
Research on Antimicrobial Activity
The emergence of drug-resistant microbes has spurred the search for new antimicrobial agents, and pyrazolo[1,5-a]pyridine derivatives have shown promise in this area.
Antibacterial Activity: Various synthesized pyrazolo[1,5-a]pyrimidine derivatives have been tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some compounds have displayed moderate to good activity against strains like Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.netresearchgate.net Certain arylazopyrazolo[1,5-a]pyrimidines have been identified as promising inhibitors of the MurA enzyme, which is essential for bacterial cell wall synthesis. acs.org
Antifungal Activity: In addition to antibacterial properties, some of these derivatives have also exhibited antifungal activity against various fungal strains. nih.gov
Research on Antiviral Activity (e.g., Influenza)
The antiviral potential of this class of compounds is another active area of investigation.
Anti-Influenza Activity: The RNA-dependent RNA polymerase (RdRp) of the influenza virus is a key target for antiviral drugs. nih.gov Pyrimidine and pyridine derivatives have been explored as inhibitors of the interaction between the PA and PB1 subunits of the RdRp complex, showing valuable antiviral activity. nih.gov While direct studies on this compound are ongoing, the broader class of pyrazolo[1,5-a]pyrimidine-based macrocycles has been investigated for antiviral activity against various RNA viruses, including SARS-CoV-2 and Dengue virus. biorxiv.org
Research on Psychopharmacological Activity
Preliminary research suggests that derivatives of the pyrazolopyridine scaffold may have applications in psychopharmacology. For instance, a pyrazolo[c]pyridine derivative, GIZh-72, has been studied for its anticompulsive activity.
Applications in Materials Science Research
The rigid, planar structure and tunable electronic characteristics of the pyrazolo[1,5-a]pyridine core make it an excellent candidate for the development of advanced materials. Research has particularly focused on its optical and electronic properties.
Development as Emergent Fluorophores Based on Photophysical Properties
Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine core have been identified as a promising class of fluorophores. nih.govaatbio.com These compounds exhibit significant photophysical properties, including high fluorescence quantum yields. nih.gov The absorption and emission spectra of these heterocyclic systems are highly dependent on the nature of the substituent groups, particularly at the 7-position. nih.gov
The core structure acts as a platform for intramolecular charge transfer (ICT), which is fundamental to their fluorescent behavior. nih.govnih.gov For instance, a pyrazolo[1,5-a]pyridine carboxylic acid derivative was developed as a novel pH probe that demonstrated a high quantum yield (Φ = 0.64) and a rapid response in acidic conditions. nih.gov The fluorescence intensity of this probe increased nearly seven-fold when the pH was lowered from 5.2 to 2.4. nih.gov Studies on 7-substituted pyrazolo[1,5-a]pyrimidines have shown that incorporating electron-donating groups at this position can enhance both absorption and emission. nih.gov The photophysical properties are comparable to well-known commercial probes, indicating their potential in designing new optical materials and sensors. nih.gov
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine carboxylic acid | B-R buffer/DMSO (pH 2.4) | - | 445 | 0.64 | nih.gov |
| 7-(4-Pyridyl)-3-methylpyrazolo[1,5-a]pyrimidine | DCM | 399 | 468 | 0.97 | nih.gov |
| 7-(Phenyl)-3-methylpyrazolo[1,5-a]pyrimidine | DCM | 366 | 418 | 0.70 | nih.gov |
| 7-(4-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine | DCM | 380 | 432 | 0.96 | nih.gov |
Studies on Crystal Formation and Supramolecular Phenomena
The planar nature of the pyrazolo[1,5-a]pyridine scaffold facilitates its participation in various intermolecular interactions, making it a subject of interest in crystal engineering and supramolecular chemistry. The tendency of these derivatives to form well-defined crystals allows for detailed studies of their solid-state packing and the non-covalent forces that govern their assembly. aatbio.com
X-ray diffractometry studies on related pyrazolo[1,5-a]pyrimidines have provided insights into how weak electrostatic interactions influence crystal packing. These studies help in understanding the relationship between the energetic content of intermolecular interactions, the contact surfaces of molecules, and the thermodynamic properties of the crystal. This knowledge is crucial for designing new solid-state materials with specific optical or electronic properties that are dependent on molecular arrangement.
Potential in Electron-Conducting Materials and Organic Electronics
While research specifically on this compound for electronic applications is nascent, the broader class of fused pyridine heterocycles shows significant promise. The related nih.govnih.govnih.govtriazolo[1,5-a]pyridine (TP) scaffold has been successfully employed as a novel electron acceptor to construct deep-blue bipolar fluorescent emitters for organic light-emitting diodes (OLEDs). medchemexpress.cn In one study, a device using a TP-based emitter achieved a high external quantum efficiency (EQE) of 6.05%. medchemexpress.cn
The electron-deficient nature of the pyridine ring, combined with the electron-rich pyrazole moiety, imparts bipolar charge-transporting characteristics to the pyrazolo[1,5-a]pyridine core. nih.govmedchemexpress.cn This makes it a suitable candidate for use in various layers of electronic devices, including as an emitting material or a host material in phosphorescent OLEDs. acs.org The ability to tune the HOMO/LUMO energy levels through substitution on the heterocyclic core further enhances its potential for creating tailored organic electronic materials. nih.govmdpi.com
Role as Building Blocks in Click Chemistry Methodologies
The introduction of a terminal alkyne at the 7-position transforms the pyrazolo[1,5-a]pyridine scaffold into a highly valuable building block for click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govwmocollege.ac.in This reaction's efficiency, specificity, and biocompatibility have made it a cornerstone of modern synthetic chemistry. acs.org
Modular Synthesis of Complex Molecular Architectures
The ethynyl group serves as a versatile handle for covalently linking the pyrazolo[1,5-a]pyridine core to other molecular fragments. bohrium.com The CuAAC reaction allows for the modular and efficient connection of this compound (an alkyne-containing component) with molecules bearing an azide (B81097) group. acs.org This process forms a stable and chemically robust 1,2,3-triazole ring, linking the two units together. nih.govwmocollege.ac.in
This methodology has been explicitly used to synthesize a diverse library of triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids. nih.gov In this work, various 7-O-propargylated pyrazolo[1,5-a]pyrimidines were reacted with azido glycosides under click conditions, affording the desired complex molecules in excellent yields (up to 98%). nih.gov This demonstrates the power of the ethynyl-functionalized scaffold in the modular construction of elaborate molecular structures that would be difficult to access through traditional synthetic routes.
Bioconjugation Strategies Utilizing this compound Scaffolds
Bioconjugation, the process of linking molecules to biological targets such as proteins or nucleic acids, heavily relies on bioorthogonal reactions like click chemistry. nih.govresearchgate.net The this compound scaffold is well-suited for such applications. The terminal alkyne can react specifically with an azide group that has been incorporated into a biomolecule. nih.gov
The CuAAC reaction is widely used for bioconjugation because it can proceed in aqueous environments and under mild conditions, which are compatible with preserving the structure and function of biological macromolecules. wmocollege.ac.inresearchgate.netmdpi.com By using this compound, researchers can attach this fluorescent and electronically active heterocycle to a protein or other biological entity. nih.govnih.gov This strategy can be used to develop fluorescent probes for bioimaging, create targeted therapeutics by linking the scaffold to a targeting moiety, or investigate biological processes by labeling specific components within a living system. wmocollege.ac.in The synthesis of pyrazolo[1,5-a]pyrimidine glycohybrids via click chemistry serves as a direct precedent for the utility of this scaffold in creating complex biomolecular conjugates. nih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for 7-Ethynylpyrazolo[1,5-a]pyridine
The efficient and sustainable synthesis of this compound is the foundational step for its comprehensive exploration. While general methods for the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core exist, future research should focus on developing routes that are not only high-yielding but also adhere to the principles of green chemistry.
A primary proposed route involves the Sonogashira cross-coupling reaction between a 7-halo-pyrazolo[1,5-a]pyridine and a suitable acetylene (B1199291) source. organic-chemistry.orgwikipedia.org The development of sustainable methodologies for this key transformation is crucial. This includes the use of environmentally benign solvents, lower catalyst loadings of palladium, and the exploration of copper-free conditions to mitigate toxicity concerns. organic-chemistry.org
Further avenues for sustainable synthesis include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related pyrazolopyridine derivatives and can be adapted for the construction of the core scaffold and the subsequent ethynylation. nih.govnih.govbyu.edu
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, making them an attractive option for the multi-step synthesis of the target compound and its precursors. uc.ptmdpi.comstrath.ac.uknih.govspringerprofessional.de
Catalyst-Free Approaches: Investigating catalyst-free methods, such as the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes under thermal or sonochemical conditions, could provide a highly atom-economical and environmentally friendly route to the pyrazolo[1,5-a]pyridine core, which can then be functionalized. nih.govacs.orgacs.orgorganic-chemistry.org
Table 1: Proposed Sustainable Synthetic Approaches for this compound
| Synthetic Strategy | Key Features & Advantages | Relevant Precursors |
| Green Sonogashira Coupling | Use of aqueous media, low Pd/Cu catalyst loading, phosphine-free ligands. | 7-Iodo- or 7-bromopyrazolo[1,5-a]pyridine, Ethynyltrimethylsilane |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced energy efficiency. | 2-Halopyridine, terminal alkyne (for core construction), 7-Halopyrazolo[1,5-a]pyridine |
| Continuous Flow Chemistry | Enhanced safety, scalability, and in-line purification. | Starting materials for multi-step synthesis |
| Catalyst-Free Cycloaddition | High atom economy, reduced metal contamination. | N-Aminopyridinium ylides, functionalized alkynes |
Advanced Functionalization Strategies for Enhanced Properties and Novel Architectures
The terminal alkyne functionality of this compound is a gateway to a vast chemical space. Future research should systematically explore a range of alkyne-specific transformations to generate novel molecular architectures with tailored properties.
Key functionalization strategies to be explored include:
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful tools for conjugating the this compound scaffold to a wide variety of molecules, including biomolecules, polymers, and functional materials.
Dimerization and Cross-Coupling Reactions:
Glaser-Hay Coupling: This reaction allows for the homocoupling of the terminal alkyne to form symmetrical 1,3-diyne-linked bipyrazolo[1,5-a]pyridine structures, which could have interesting photophysical or material properties. rsc.orgnih.govacs.orgsynarchive.comrsc.org
Cadiot-Chodkiewicz Coupling: This method enables the cross-coupling with a terminal bromoalkyne to generate unsymmetrical diynes, further expanding the structural diversity.
Hydrofunctionalization Reactions: The addition of various X-H bonds across the triple bond can lead to a variety of functionalized vinyl-pyrazolo[1,5-a]pyridines with distinct electronic and geometric properties. nih.govnih.gov
Cycloaddition Reactions: The ethynyl (B1212043) group can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct more complex fused heterocyclic systems.
Table 2: Potential Advanced Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| CuAAC Click Chemistry | Organic azide (B81097), Cu(I) catalyst | 1,2,3-Triazole-linked conjugates |
| Glaser-Hay Coupling | Cu(I) salt, amine base, O₂ | Symmetrical 1,3-diyne dimers |
| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne, Cu(I) salt, amine base | Unsymmetrical 1,3-diynes |
| Hydrostannylation | Tributyltin hydride, radical initiator | (E)- and (Z)-Vinylstannanes |
| [3+2] Cycloaddition | Nitrile oxides, azides | Isoxazole and triazole-fused systems |
Deeper Mechanistic Understanding through Integrated Computational and Experimental Approaches
A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. A synergistic approach combining computational modeling and experimental studies will be pivotal in elucidating the electronic and steric effects of the 7-ethynyl group and its derivatives.
Future research in this area should involve:
Computational Studies: Density Functional Theory (DFT) calculations can be employed to investigate the ground and excited state properties, molecular orbital energies (HOMO-LUMO), and electronic distribution of the parent molecule and its derivatives. researchgate.net This can provide insights into its reactivity, photophysical properties, and potential as a ligand.
Experimental Validation:
Spectroscopic Analysis: Comprehensive analysis using NMR, IR, UV-Vis, and fluorescence spectroscopy will be crucial to characterize the synthesized compounds and to correlate their spectral properties with the computational findings.
X-ray Crystallography: Single-crystal X-ray diffraction studies will provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions, which are vital for understanding the solid-state packing and for validating computational models.
Mechanistic Investigations: For the various synthetic and functionalization reactions, detailed mechanistic studies, including kinetic isotope effect experiments and the isolation and characterization of intermediates, will be invaluable for optimizing reaction conditions and expanding their scope. nih.gov
Exploration of New Application Avenues in Interdisciplinary Fields
The unique structural and electronic features of this compound make it a promising candidate for a range of applications in interdisciplinary fields. Future research should focus on leveraging the ethynyl group as a key element for creating functional molecules.
Potential application areas to be investigated include:
Medicinal Chemistry: The pyrazolo[1,5-a]pyridine scaffold is a known "privileged structure" in drug discovery. The ethynyl group can act as a pharmacophore, a reactive handle for bioconjugation, or a precursor to other functional groups that can modulate biological activity.
Materials Science: The rigid, planar structure of the pyrazolo[1,5-a]pyridine core, combined with the linear geometry of the ethynyl group, suggests potential applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
Chemical Biology: The ability to "click" fluorescent tags or other probes onto the this compound scaffold makes it a valuable tool for studying biological processes and for the development of targeted drug delivery systems.
Rational Design of Derivatives for Specific Biological Targets and Material Applications
Building upon a solid foundation of synthesis, functionalization, and mechanistic understanding, the rational design of this compound derivatives for specific applications represents the ultimate goal.
Key areas for rational design include:
Kinase Inhibitors: Numerous pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine derivatives have been identified as potent kinase inhibitors for the treatment of cancer. rsc.orgdntb.gov.uanih.govnih.govnih.govnih.govmdpi.com Structure-activity relationship (SAR) studies can be conducted on derivatives of this compound to optimize their binding affinity and selectivity for specific kinases. nih.govelectronicsandbooks.comresearchgate.net The ethynyl group can be strategically positioned to interact with key residues in the ATP-binding pocket or serve as an attachment point for side chains that enhance potency and selectivity.
Luminescent Materials: By extending the π-conjugation of the pyrazolo[1,5-a]pyridine core through the ethynyl group, for example, by forming diyne-linked structures or by attaching other chromophores, it may be possible to develop novel fluorescent probes and luminescent materials with tailored emission properties.
Targeted Covalent Inhibitors: The terminal alkyne can be designed to act as a latent reactive group that can form a covalent bond with a specific nucleophilic residue in a biological target, leading to highly potent and selective irreversible inhibitors.
Q & A
Q. What are the most efficient synthetic routes for 7-Ethynylpyrazolo[1,5-a]pyridine?
Answer: The compound can be synthesized via a tandem palladium-catalyzed/silver-mediated domino reaction starting from N-benzoyliminopyridinium ylides and terminal alkynes. Key steps include:
- Direct alkynylation : Terminal alkynes react with ylides under Pd catalysis.
- Cyclization : Silver-mediated elimination facilitates ring closure to form the pyrazolo[1,5-a]pyridine core.
- Scope : Aryl/alkyl-substituted alkenyl bromides/iodides and terminal alkynes are viable substrates. Yields range from 60–85% depending on substituent compatibility .
Q. Table 1: Representative Synthetic Conditions
| Substrate Type | Catalyst System | Yield (%) | Key Reference |
|---|---|---|---|
| Terminal alkynes | Pd(OAc)₂/Ag₂CO₃ | 78–85 | |
| Aryl bromides | PdCl₂/AgNO₃ | 65–72 |
Q. What spectroscopic and analytical methods validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Ethynyl protons appear as sharp singlets at δ ~2.8–3.2 ppm. Aromatic protons in the pyridine ring resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₉H₇N₃ (calc. 157.06) .
- X-ray Crystallography : Confirms planar geometry of the fused bicyclic system and ethynyl substitution at position 7 .
Q. Table 2: Key NMR Assignments
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| C7-ethynyl | 2.95 (s, 1H) | 75.2 (sp-hybridized) |
| Pyridine C3 | - | 142.5 |
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
- Waste Disposal : Halogenated byproducts (e.g., from brominated precursors) require segregation and professional disposal to prevent environmental contamination .
- Ventilation : Reactions involving volatile alkynes (e.g., acetylene gas) must be conducted in fume hoods .
Advanced Research Questions
Q. What mechanistic insights explain the role of silver in ethynyl group introduction?
Answer: Silver salts (e.g., Ag₂CO₃) act as dual mediators :
Q. How do substituent effects influence functionalization at position 3 vs. 7 of pyrazolo[1,5-a]pyridines?
Answer:
- Electrophilic Aromatic Substitution (EAS) : Position 3 is more reactive due to electron-rich pyridine nitrogen. Nitration/bromination occurs preferentially here unless directing groups (e.g., ethynyl at C7) alter regioselectivity .
- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki) at C7 require sterically unhindered ethynyl groups. Bulky substituents reduce yields by 20–30% .
Q. Table 3: Substituent Compatibility in Cross-Coupling
| Position | Reaction Type | Yield Range (%) | Limitations |
|---|---|---|---|
| C3 | Suzuki | 70–85 | Sensitive to steric bulk |
| C7 | Sonogashira | 55–75 | Requires terminal alkynes |
Q. How to resolve discrepancies between computational and experimental spectroscopic data?
Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict NMR shifts. Deviations >0.5 ppm may indicate:
- Solvent effects (e.g., DMSO vs. CDCl₃).
- Conformational flexibility (e.g., ethynyl rotation barriers) .
- Validation : Compare experimental IR/Raman spectra with computed vibrational modes to identify unaccounted intermolecular interactions .
Q. What strategies mitigate competing side reactions during ethynylation?
Answer:
- Temperature Control : Maintain reactions at 60–80°C to suppress alkyne oligomerization .
- Catalyst Tuning : Use PdCl₂(PPh₃)₂ instead of Pd(OAc)₂ to enhance selectivity for mono-alkynylated products .
- Additives : KI or Cs₂CO₃ improves solubility of halogenated intermediates, reducing side-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
